Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate
Overview
Description
"Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate" is a chemical compound with applications in various fields of chemistry and pharmacology. While specific details on this exact compound are scarce, related compounds have been extensively studied for their synthesis methods, molecular structures, chemical reactions, and physical and chemical properties.
Synthesis Analysis
- Ethyl 7-chloro-2-oxoheptylate, an intermediate of cilastatin and a related compound, is synthesized through a multi-step process involving esterification, cyclization, and oxidation, yielding a higher total yield of the final product (Chen Xin-zhi, 2006).
Molecular Structure Analysis
- Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a compound similar to Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate, crystallizes in a specific space group, with defined lattice constants. It exists in the solid state as an enamine tautomer, characterized by specific C=C and C–N bond distances (James E. Johnson et al., 2006).
Chemical Reactions and Properties
- The synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate involves reactions like Knoevenagel condensation, indicating potential chemical reactivity patterns that might be relevant for Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate (D. Achutha et al., 2017).
Physical Properties Analysis
- A study on polymorphic forms of a related compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, explores physical characterization techniques, such as spectroscopic and diffractometric methods (F. Vogt et al., 2013).
Chemical Properties Analysis
- Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, a compound structurally related to Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate, demonstrates comprehensive chemical properties, as explored through various spectroscopic techniques. The compound exhibits significant biological activity, hinting at the potential chemical properties of Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate (V. Devi, P. Awasthi, 2022).
Scientific Research Applications
Organic Synthesis and Catalysis : Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a related compound, is noted for its potential applications in organic synthesis and catalysis (Johnson et al., 2006).
Antimicrobial Properties : Another compound, Ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, exhibits antimicrobial properties, suggesting potential pharmaceutical applications due to its unique structure and stability (Achutha et al., 2017).
Intermediate in Rimonabant Synthesis : Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, an intermediate in the synthesis of rimonabant, was obtained from p-chloropropiophenone, suggesting a potential route for anti-obesity drug production (Hao Zhi-hui, 2007).
Antibacterial and Antifungal Activities : New compounds synthesized from ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3-yl]-benzoate show potential antibacterial and antifungal activities against various bacteria and fungi (Desai et al., 2007).
Synthetic Intermediate for Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate : This novel synthetic intermediate has been developed for the production of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, a compound with potential pharmaceutical applications (Kiely, 1991).
Antitumor and Antibacterial Activities : The compound 4-(4-chlorophenyl)-3-cyano-2-(-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile demonstrates promising antitumor and antibacterial activities (El‐Sayed et al., 2011).
Single Crystal-to-Single Crystal Polymorphism : The structure of 4-chloro-2′,4′,6′-triethylbenzophenone has been redetermined, revealing disorder in one of the ethyl groups, indicating polymorphism (Takahashi, 2011).
Improved Synthesis of Ethyl 7-Oxoheptanoate : A study demonstrates an improved method for synthesizing Ethyl 7-oxoheptanoate, a compound with various applications (Ballini et al., 1991).
Synthesis of Ethyl 7-Chloro-2-oxoheptylate : This study presents an improved synthesis process for Ethyl 7-Chloro-2-oxoheptylate, an intermediate in cilastatin, with higher yields and reduced side reactions (Chen Xin-zhi, 2006).
properties
IUPAC Name |
ethyl 7-(4-chlorophenyl)-7-oxoheptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClO3/c1-2-19-15(18)7-5-3-4-6-14(17)12-8-10-13(16)11-9-12/h8-11H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYUVAMHOITAML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453998 | |
Record name | ETHYL 7-(4-CHLOROPHENYL)-7-OXOHEPTANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate | |
CAS RN |
122115-52-0 | |
Record name | ETHYL 7-(4-CHLOROPHENYL)-7-OXOHEPTANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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